Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that contains a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-chlorofuro[3,2-b]pyridine-3-carboxylate
- Ethyl 2-amino-6-bromofuro[3,2-b]pyridine-3-carboxylate
- Ethyl 2-amino-6-iodofuro[3,2-b]pyridine-3-carboxylate
Uniqueness
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate in drug design and other applications.
Biological Activity
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C11H10FN2O3 and a molecular weight of approximately 236.21 g/mol. The compound features a furo[3,2-b]pyridine core with an amino group and a fluorine atom at specific positions, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:
- Inhibition of Enzymes : Many derivatives of furo[3,2-b]pyridine have shown promise in inhibiting enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Cytotoxic Effects : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits cyclooxygenase (COX) | 1 |
Antimicrobial | Effective against E. coli | 2 |
Cytotoxicity | Induces apoptosis in HeLa cells | 3 |
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). Results showed significant inhibition at micromolar concentrations, suggesting potential as an anti-inflammatory agent. -
Antimicrobial Activity :
In vitro tests revealed that the compound exhibited notable antimicrobial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics. -
Cytotoxicity Assay :
A cytotoxicity assay conducted on HeLa cells demonstrated that the compound could induce apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C10H9FN2O3 |
---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O3/c1-2-15-10(14)7-8-6(16-9(7)12)3-5(11)4-13-8/h3-4H,2,12H2,1H3 |
InChI Key |
HJWCZAFTQNVPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)F)N |
Origin of Product |
United States |
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